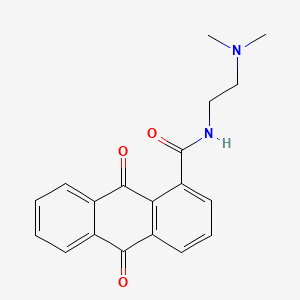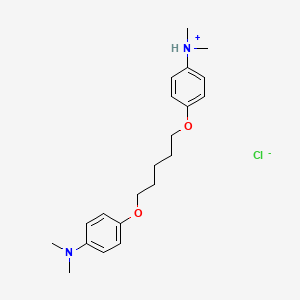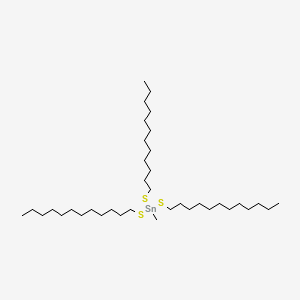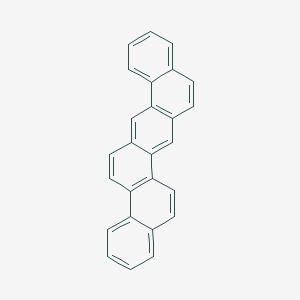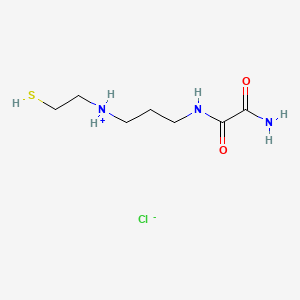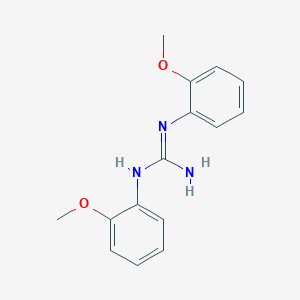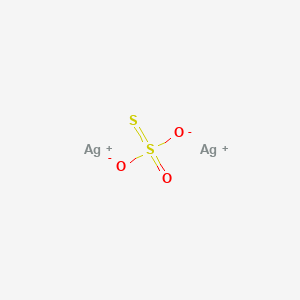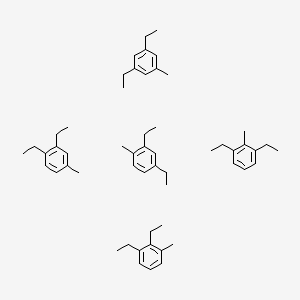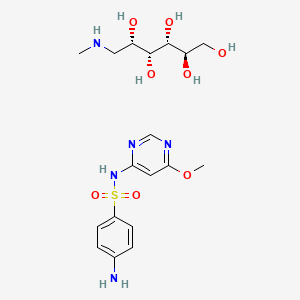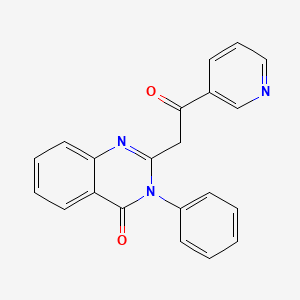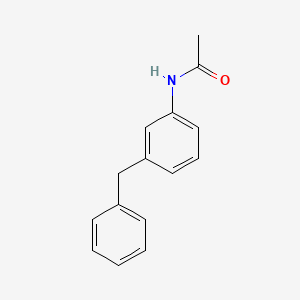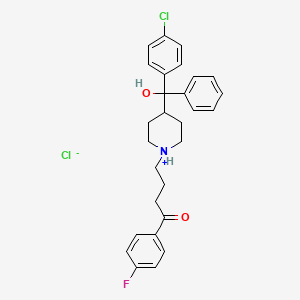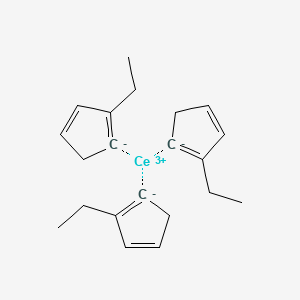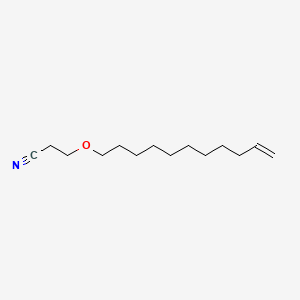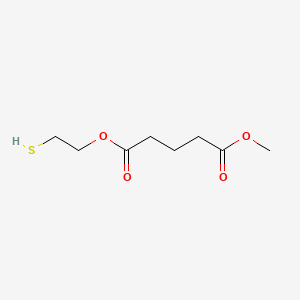
Pentanedioic acid, 2-mercaptoethyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercaptoethyl methyl glutarate is an organic compound with the molecular formula C8H14O4S. It is a derivative of glutaric acid, where the carboxylic acid groups are esterified with 2-mercaptoethanol and methanol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptoethyl methyl glutarate typically involves the esterification of glutaric acid with 2-mercaptoethanol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
HOOC-(CH2)3-COOH+HOCH2CH2SH+CH3OH→CH3OOC-(CH2)3-COOCH2CH2SH+H2O
Industrial Production Methods: In an industrial setting, the production of 2-mercaptoethyl methyl glutarate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: 2-Mercaptoethyl methyl glutarate can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
科学的研究の応用
2-Mercaptoethyl methyl glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving thiol groups.
作用機序
The mechanism of action of 2-mercaptoethyl methyl glutarate involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing enzyme inhibitors .
類似化合物との比較
2-Mercaptoethanol: Similar in structure but lacks the ester groups.
Methyl glutarate: Similar ester structure but lacks the thiol group.
Glutathione: Contains a thiol group but has a different overall structure and function.
Uniqueness: 2-Mercaptoethyl methyl glutarate is unique due to the presence of both ester and thiol groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
70942-32-4 |
|---|---|
分子式 |
C8H14O4S |
分子量 |
206.26 g/mol |
IUPAC名 |
1-O-methyl 5-O-(2-sulfanylethyl) pentanedioate |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)3-2-4-8(10)12-5-6-13/h13H,2-6H2,1H3 |
InChIキー |
IRVQVEXKPWNYRJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC(=O)OCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


